

Finasteride mechanism of action on androgen receptors

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Compound of Interest

Compound Name: *Fenesterin.*

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An In-Depth Technical Guide on the Core Mechanism of Action of Finasteride on Androgen Receptors

Executive Summary

Finasteride is a synthetic 4-azasteroid compound that functions as a potent and specific inhibitor of 5 α -reductase, particularly the type II and type III isozymes. Its primary mechanism of action is not through direct interaction with the androgen receptor (AR), but rather by profoundly reducing the systemic and intracellular concentrations of dihydrotestosterone (DHT), the most potent natural ligand for the AR. By preventing the conversion of testosterone to DHT, finasteride effectively attenuates androgen signaling in tissues where DHT is the principal androgen, such as the prostate gland and hair follicles. This guide provides a detailed examination of this mechanism, including the underlying signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. While finasteride's primary action is indirect, secondary effects on androgen receptor expression and interactions with specific mutant AR variants have been documented.

Core Mechanism: Inhibition of 5 α -Reductase

The central action of finasteride is the targeted inhibition of the enzyme 5 α -reductase (steroid 5 α -reductase, SRD5A).^[1] This enzyme is critical for the metabolism of several steroid hormones, most notably the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).^[2]

1.1. The Role of Dihydrotestosterone (DHT)

DHT is the primary androgen responsible for the differentiation, growth, and function of specific tissues, including the prostate.^[3] Its significance stems from its higher binding affinity for the androgen receptor—two to five times greater than that of testosterone—and its 10-fold higher potency in inducing AR-mediated signaling.^[3]

1.2. 5 α -Reductase Isozymes

Three distinct isozymes of 5 α -reductase have been identified:

- SRD5A1 (Type I): Predominantly found in non-reproductive tissues like the skin (sebaceous glands) and liver.
- SRD5A2 (Type II): The primary isozyme in reproductive tissues such as the prostate gland and hair follicles.^{[4][5]}
- SRD5A3 (Type III): Also inhibited by finasteride.^[6]

Finasteride is a selective inhibitor of the type II and type III isoforms of 5 α -reductase.^{[1][6]}

1.3. Nature of Inhibition

Finasteride acts as a competitive and specific inhibitor of type II 5 α -reductase.^{[2][7]} The inhibition is time-dependent and considered apparently irreversible because finasteride forms a stable, slowly dissociating enzyme-inhibitor complex.^{[8][9]} Structural and enzymological studies have revealed that 5 α -reductase catalyzes the formation of a covalent intermediate adduct between finasteride and the cofactor NADPH, resulting in a stable NADP-dihydrofinasteride (NADP-DHF) complex.^{[10][11][12]} This complex effectively inactivates the enzyme.

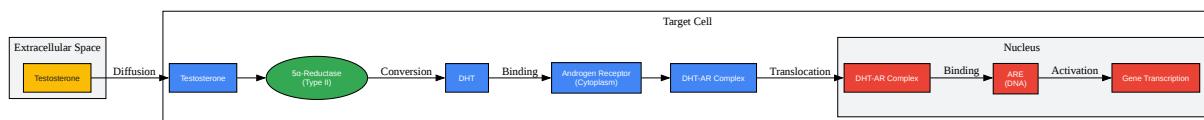
Impact on Androgen Receptor Signaling Pathways

Finasteride's effect on the androgen receptor is an indirect consequence of DHT depletion. The canonical androgen signaling pathway is significantly downregulated in the presence of the drug.

2.1. Standard Androgen Signaling Pathway

The typical activation of the androgen receptor proceeds as follows:

- Testosterone, a circulating androgen, enters the target cell.
- Inside the cell, 5 α -reductase converts testosterone to the more potent DHT.
- DHT binds to the androgen receptor located in the cytoplasm.
- Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins.
- The activated DHT-AR complex translocates into the nucleus.
- In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).
- This binding initiates the transcription of androgen-regulated genes, leading to protein synthesis and physiological effects.



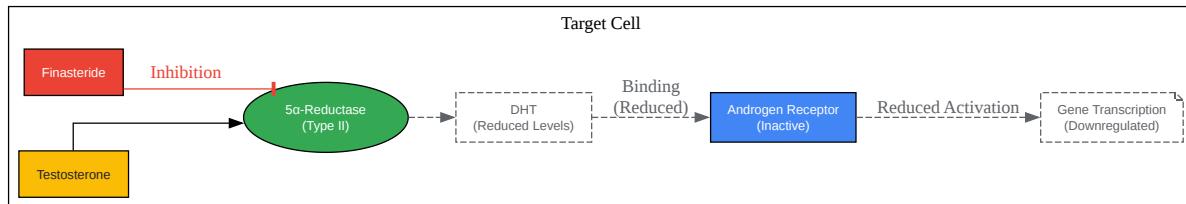
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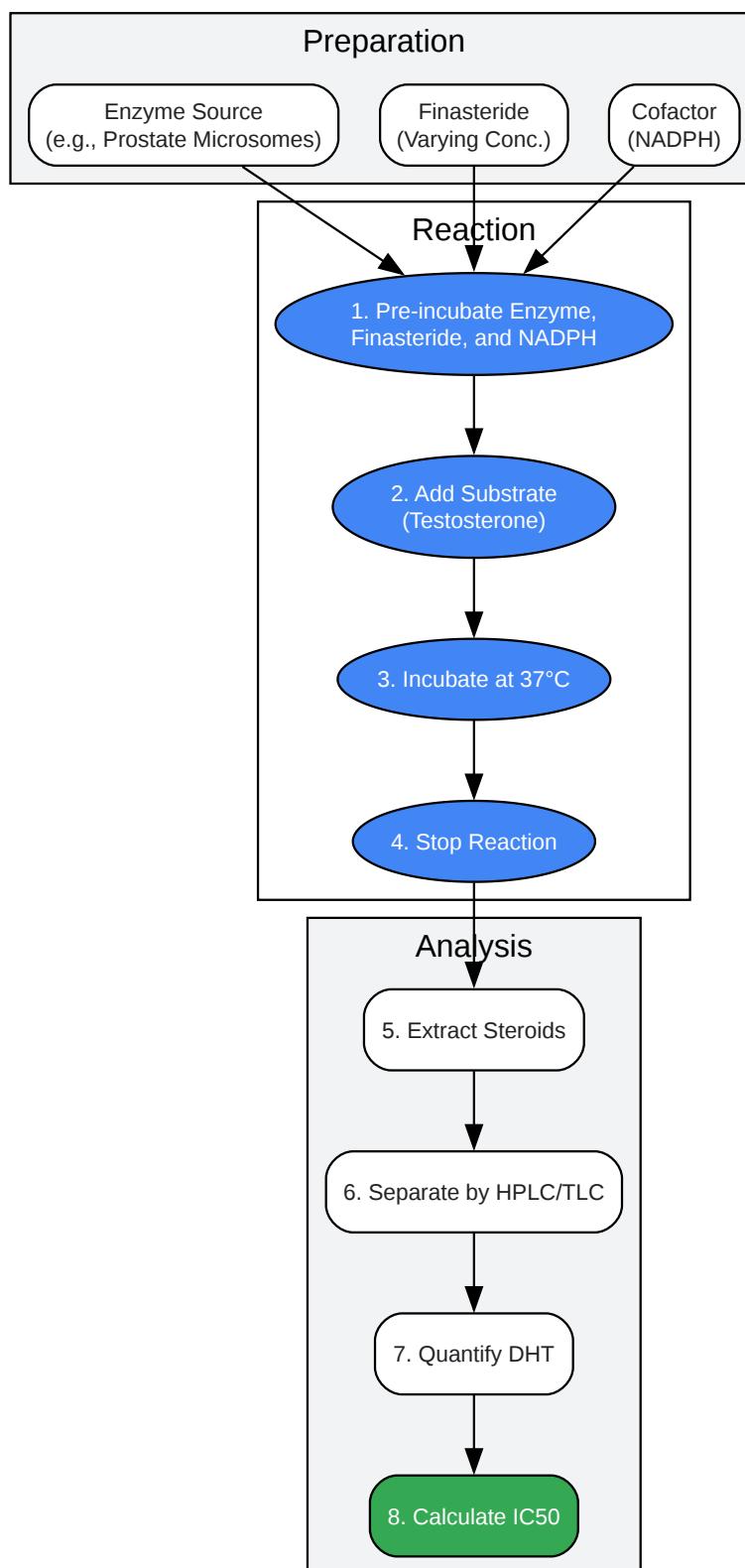
Caption: Standard Androgen Receptor Signaling Pathway.

2.2. Finasteride-Mediated Inhibition of Androgen Signaling

Finasteride disrupts this pathway at a critical enzymatic step, leading to a cascade of inhibitory effects.

- Finasteride enters the target cell.
- It competitively binds to and inhibits the 5α -reductase enzyme.
- The conversion of testosterone to DHT is significantly reduced.
- Lower intracellular DHT levels result in decreased binding to the androgen receptor.
- Consequently, AR translocation to the nucleus and subsequent transcription of androgen-dependent genes are diminished.



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